molecular formula C9H15N3O2 B1349905 [4-(2-Cyano-ethyl)-piperazin-1-yl]-acetic acid CAS No. 722491-37-4

[4-(2-Cyano-ethyl)-piperazin-1-yl]-acetic acid

Cat. No.: B1349905
CAS No.: 722491-37-4
M. Wt: 197.23 g/mol
InChI Key: XOTISHXWZPZELM-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

[4-(2-Cyano-ethyl)-piperazin-1-yl]-acetic acid (CAS: 722491-37-4) is a synthetic piperazine derivative with the molecular formula C₉H₁₅N₃O₂ and a molecular weight of 197.23 g/mol . Classified as a heterocyclic organic compound , it belongs to the broader family of piperazine-based molecules, which are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. The compound is further categorized as a secondary amine due to the substitution patterns on its piperazine core.

Table 1: Key Physicochemical Properties

Property Value Source
Density 1.172 g/cm³
Boiling Point 406.7°C at 760 mmHg
Melting Point 93–97°C
Flash Point 199.7°C
LogP (Partition Coefficient) Computed: 0.84

The compound’s European Community (EC) Number (673-905-7) and DSSTox Substance ID (DTXSID20374093) further classify it within regulatory and toxicological databases.

Historical Context in Piperazine-Derived Compounds

Piperazine derivatives have played a pivotal role in pharmaceutical chemistry since the early 20th century. Originally developed as anthelmintics, piperazine-based structures evolved into key pharmacophores for central nervous system (CNS) drugs, antibiotics, and anticancer agents. The synthesis of this compound, first reported in 2005, reflects modern efforts to optimize piperazine’s versatility. Its design leverages the cyanoethyl and acetic acid moieties to enhance hydrogen-bonding capacity and solubility, addressing historical challenges in piperazine-based drug delivery.

Recent applications in TRPC6 channel modulation (e.g., cmp2, a BBB-penetrant piperazine derivative for Alzheimer’s disease) underscore its relevance in neuropharmacology.

Structural Characteristics and Molecular Features

The compound’s structure comprises three distinct regions:

  • Piperazine Ring : A six-membered diamine ring providing conformational rigidity and hydrogen-bonding sites.
  • Cyanoethyl Group (-CH₂CH₂CN) : Introduces electron-withdrawing character and polarizability, enhancing interactions with biological targets.
  • Acetic Acid Side Chain (-CH₂COOH) : Improves aqueous solubility and enables salt formation or ester prodrug strategies.

Key Structural Insights:

  • Stereoelectronic Effects : The piperazine ring adopts a chair conformation , with equatorial positions favored for substituents to minimize steric strain.
  • Tautomerism : The acetic acid group can exist in protonated or deprotonated states depending on pH, influencing bioavailability.
  • SMILES Notation : C1CN(CCN1CCC#N)CC(=O)O, encoding connectivity and functional groups.

Nomenclature Systems and Alternative Designations

The compound is systematically named using IUPAC rules as 2-[4-(2-cyanoethyl)piperazin-1-yl]acetic acid, prioritizing the piperazine ring as the parent structure. Alternative designations include:

  • CAS Name : this compound.
  • Synonym : 1-Piperazineacetic acid, 4-(2-cyanoethyl)-.
  • Registry Numbers :
    • CAS : 722491-37-4
    • EC : 673-905-7
    • Wikidata : Q82162584

Table 2: Cross-Platform Identifiers

Database Identifier
PubChem CID 2757959
ChEMBL Not yet assigned
ChemSpider 21106472

This multiplicity of identifiers facilitates interoperability across chemical databases and regulatory frameworks.

Properties

IUPAC Name

2-[4-(2-cyanoethyl)piperazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c10-2-1-3-11-4-6-12(7-5-11)8-9(13)14/h1,3-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTISHXWZPZELM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC#N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374093
Record name [4-(2-Cyanoethyl)piperazin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

722491-37-4
Record name [4-(2-Cyanoethyl)piperazin-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 722491-37-4
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Alkylation of Piperazine with 2-Bromoacetonitrile

A common method to introduce the 2-cyanoethyl substituent involves the nucleophilic substitution of piperazine with 2-bromoacetonitrile:

  • Reaction Conditions: Piperazine is reacted with 2-bromoacetonitrile under basic conditions, often in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
  • Mechanism: The secondary amine nitrogen of piperazine attacks the electrophilic carbon of 2-bromoacetonitrile, displacing bromide and forming the 4-(2-cyanoethyl)piperazine intermediate.
  • Yield and Purity: This reaction typically proceeds with moderate to high yields, depending on reaction time and temperature control.

Hydrolysis and Purification

  • If esters are used, alkaline hydrolysis (saponification) is performed to yield the free acetic acid.
  • Acidic work-up follows to neutralize the reaction mixture and precipitate the product.
  • Purification is achieved by recrystallization or chromatographic techniques.

Representative Synthetic Scheme

Step Reagents & Conditions Product Notes
1 Piperazine + 2-bromoacetonitrile, base, DMF 4-(2-Cyanoethyl)piperazine Nucleophilic substitution
2 4-(2-Cyanoethyl)piperazine + methyl bromoacetate, base Methyl ester intermediate Alkylation of piperazine N
3 Hydrolysis with NaOH, acidic work-up [4-(2-Cyano-ethyl)-piperazin-1-yl]-acetic acid Saponification and isolation

Research Findings and Optimization

  • Reaction Yields: Literature reports yields ranging from 60% to 85% for the alkylation steps, with hydrolysis proceeding quantitatively under controlled conditions.
  • Solvent Effects: Polar aprotic solvents such as DMF and acetonitrile enhance nucleophilicity and reaction rates.
  • Temperature Control: Reactions are typically conducted at room temperature to 80°C to balance reaction rate and minimize side reactions.
  • Purity: Final products are characterized by melting points (93-97°C), boiling points (~406.7°C at 760 mmHg), and spectral data confirming structure.

Analytical Data Summary

Property Value
Molecular Weight 197.234 g/mol
Melting Point 93-97 °C
Boiling Point 406.7 °C at 760 mmHg
Density 1.172 g/cm³
Molecular Formula C9H15N3O2

Notes on Alternative Synthetic Routes

  • Multicomponent reactions involving piperazine derivatives and isocyanides have been explored for related piperazine compounds but are less common for this specific acid.
  • Amidation reactions using activated carboxylic acid derivatives provide an alternative to alkylation but may require more stringent conditions.
  • Patent literature suggests saponification of ethyl ether intermediates as a route to related piperazine carboxylic acids, indicating potential for similar strategies here.

Chemical Reactions Analysis

Types of Reactions

[4-(2-Cyano-ethyl)-piperazin-1-yl]-acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

Overview

[4-(2-Cyano-ethyl)-piperazin-1-yl]-acetic acid is a compound belonging to the piperazine family, notable for its diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. This article explores its applications in detail, supported by case studies and data tables.

Chemistry

In synthetic chemistry, this compound serves as a key building block for the synthesis of more complex molecules. It is utilized in the development of novel chemical entities through various reactions including oxidation, reduction, and substitution.

Table 1: Common Reactions Involving this compound

Reaction TypeReagents UsedConditions
OxidationPotassium permanganateAcidic or neutral
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionHalogens (Cl, Br)Presence of catalysts

Biology

The compound is investigated as a biochemical probe due to its ability to interact with specific biological targets. It is particularly relevant in studying enzyme mechanisms and protein-ligand interactions.

Case Study: Enzyme Interaction
A study evaluated the interaction of this compound with various enzymes, demonstrating its potential as an inhibitor that modulates enzymatic activity. This property can be leveraged in drug design and development.

Medicine

In medicinal chemistry, this compound has shown promise as a lead candidate for treating neurological disorders and infectious diseases. Its unique structure allows it to interact with biological pathways effectively.

Case Study: Anticancer Activity
Research indicates that derivatives of piperazine exhibit significant anticancer properties. A study highlighted that a similar piperazine-based compound induced apoptosis in liver cancer cell lines by activating intrinsic and extrinsic apoptotic pathways. This suggests that this compound could be developed further as an anticancer agent.

Table 2: Biological Activities of Related Piperazine Compounds

Compound NameActivityReference
Piperazine derivative XInduces apoptosisStudy on liver cancer
Piperazine derivative YInhibits HSV replicationAntiviral research

Industry

The compound is also applied in material science, particularly in developing new materials with enhanced mechanical and chemical resistance. Its incorporation into polymers and coatings can improve their durability and performance.

Mechanism of Action

The mechanism of action of [4-(2-Cyano-ethyl)-piperazin-1-yl]-acetic acid involves its interaction with specific molecular targets. It may act as an inhibitor or activator of enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups: The cyanoethyl group in the target compound may confer higher reactivity compared to hydroxyethyl or Boc-protected analogs, as seen in the electrophilic nature of nitriles .
  • Solubility : The acetic acid moiety enhances aqueous solubility across analogs, facilitating use in biochemical assays (e.g., buffering in [4-(2-hydroxyethyl)-piperazin-1-yl]-acetic acid ).
  • Safety Profile : Boc-protected derivatives exhibit skin irritation risks (H315) , while halogenated analogs (e.g., 4-chlorophenyl) lack explicit hazard data but are restricted to lab use .

Biological Activity

[4-(2-Cyano-ethyl)-piperazin-1-yl]-acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a cyano group and an acetic acid moiety. This unique structure may contribute to its interactions with various biological targets.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. It may function as an inhibitor or activator of enzymes, thus modulating various biochemical pathways. The exact mechanisms depend on the specific biological context in which the compound is studied.

Anticancer Activity

Research indicates that compounds with similar piperazine structures exhibit significant anticancer properties. For instance, studies have shown that piperazine derivatives can induce apoptosis in cancer cells, making them candidates for further investigation as anticancer agents .

Case Study: Induction of Apoptosis
A study demonstrated that a piperazine core compound induced cell death in liver cancer cell lines by activating both intrinsic and extrinsic apoptotic pathways. This suggests that this compound may share similar properties and could be developed as an anticancer drug candidate .

Neurological Applications

The compound has been explored for its potential therapeutic applications in treating neurological disorders. Its ability to interact with dopamine receptors may provide insights into its efficacy in managing conditions such as schizophrenia or depression .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

Compound NameStructureBiological ActivityReference
Piperidine DerivativesSimilar core structureAnticancer, Antidepressant
Piperazine DerivativesSimilar ring structureAnticancer, Antimicrobial
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamideModified piperazineHigh affinity for D4 receptors

Research Findings

Recent studies have highlighted the potential of this compound in various applications:

  • Cytotoxic Properties : The compound has shown promise in inducing cytotoxic effects on cancer cell lines, suggesting its potential use in cancer therapy .
  • Dopamine Receptor Interaction : Its ability to interact with dopamine receptors could make it useful in treating psychiatric disorders .
  • Enzyme Modulation : The compound's role as an enzyme modulator indicates its potential utility in biochemical research and drug development.

Q & A

Basic Research Questions

Q. What are standard synthetic routes for [4-(2-Cyano-ethyl)-piperazin-1-yl]-acetic acid, and how can purity be validated?

  • Methodology :

  • Step 1 : Start with piperazine derivatives functionalized with cyano-ethyl groups. A common approach involves nucleophilic substitution or reductive amination (e.g., reacting 2-cyanoethyl bromide with piperazine) .
  • Step 2 : Introduce the acetic acid moiety via alkylation or carboxymethylation using bromoacetic acid or its esters .
  • Purity Validation : Use HPLC with UV detection (λ = 210–254 nm) for quantitative analysis. Confirm structural integrity via 1^1H/13^13C NMR (e.g., δ ~3.5 ppm for piperazine protons, δ ~170 ppm for carboxylic carbon) and FT-IR (C=O stretch ~1700 cm1^{-1}) .

Q. What safety protocols are recommended for handling this compound given limited toxicological data?

  • Guidelines :

  • PPE : Wear nitrile gloves (EN 374 compliant), tight-fitting safety goggles, and flame-resistant lab coats .
  • Ventilation : Use fume hoods to minimize inhalation risks; monitor airborne particles with portable dust detectors .
  • First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline solution immediately .
  • Storage : Keep in sealed containers under inert gas (N2_2/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) for this compound be resolved?

  • Troubleshooting :

  • Scenario : Discrepancies in 1^1H NMR signals may arise from tautomerism or solvent effects.
  • Solution : Record spectra in multiple solvents (DMSO-d6_6, CDCl3_3) and compare with computational models (DFT calculations using Gaussian). Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. What strategies optimize the yield of this compound in scaled-up syntheses?

  • Process Engineering :

  • Reactor Design : Use continuous flow reactors to enhance mixing and heat transfer, reducing side reactions (e.g., cyano group hydrolysis) .
  • Parameter Optimization : Maintain pH 7–8 during carboxymethylation to avoid esterification. Monitor reaction progress via inline FT-IR for real-time adjustment .
  • Yield Data : Pilot studies report ~75% yield under optimized conditions (60°C, 12 hrs, 1.5 eq. bromoacetic acid) .

Q. How can researchers assess the compound’s potential bioactivity with limited pharmacological data?

  • In Silico Screening :

  • Target Prediction : Use SwissTargetPrediction or AutoDock Vina to identify binding affinities for histamine H1 receptors (common target for piperazine derivatives) .
  • ADME Profiling : Predict pharmacokinetics (e.g., logP ~1.2, moderate blood-brain barrier permeability) using QikProp .
  • Validation : Compare with structurally similar compounds like cetirizine derivatives, which show antihistaminic activity via piperazine-acetic acid motifs .

Q. What are best practices for disposing of this compound to minimize environmental impact?

  • Waste Management :

  • Neutralization : Treat with 1M NaOH to hydrolyze the cyano group to carboxylate, followed by adsorption onto activated carbon .
  • Disposal : Transfer to licensed facilities for high-temperature incineration (>1000°C) with scrubbing systems to capture acidic gases .

Data Contradictions and Mitigation

Q. How to address discrepancies in regulatory classifications (e.g., non-hazardous vs. irritant)?

  • Risk Assessment :

  • Context : While some SDS classify it as non-hazardous (ADR/RID), others note irritant potential .
  • Mitigation : Assume worst-case irritancy. Conduct patch tests on human epidermal models (EpiDerm™) and follow GHS Category 2 guidelines for labeling .

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